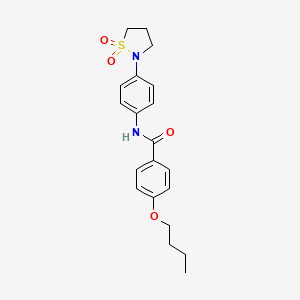![molecular formula C7H16ClN3O B2755974 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride CAS No. 2044834-44-6](/img/structure/B2755974.png)
3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H15N3O·HCl It is known for its unique structure, which includes a pyrrolidine ring and a urea moiety
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε , suggesting that they may influence pathways involving these kinases.
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may have significant effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride typically involves the reaction of 3-methylurea with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The industrial production process also includes purification steps to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted urea compounds.
Applications De Recherche Scientifique
3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-[(pyrrolidin-2-yl)methyl]urea: Similar structure but without the hydrochloride component.
3-Methyl-1-[(pyrrolidin-2-yl)methyl]thiourea: Contains a thiourea moiety instead of a urea moiety.
N-Methyl-N-[(pyrrolidin-2-yl)methyl]urea: Different substitution pattern on the urea moiety.
Uniqueness
3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride is unique due to its specific combination of a pyrrolidine ring and a urea moiety, along with the hydrochloride component. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-methyl-3-(pyrrolidin-2-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-5-6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYGYWBPKYVMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
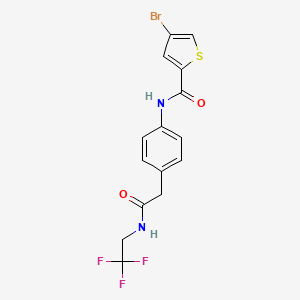
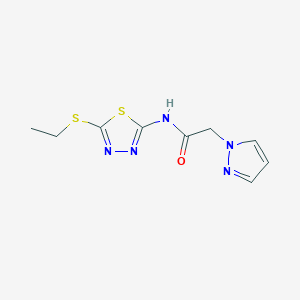
![3-(4-TERT-BUTYLBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2755898.png)
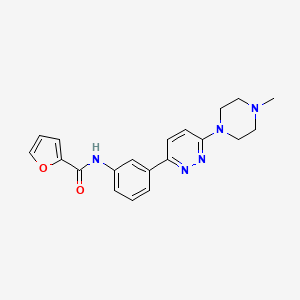
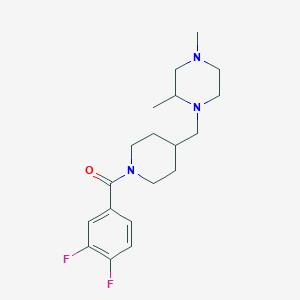
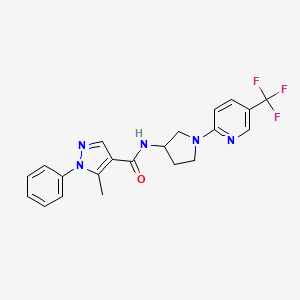
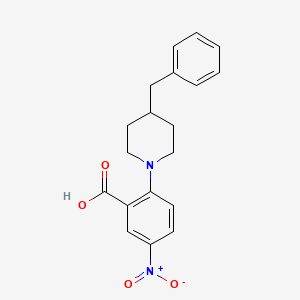
![2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2755905.png)
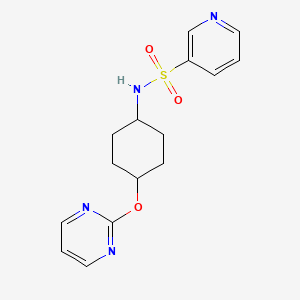
![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)
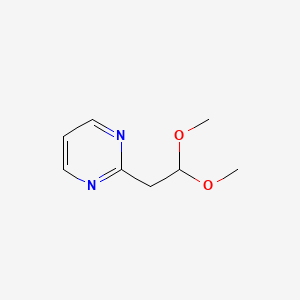
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)
